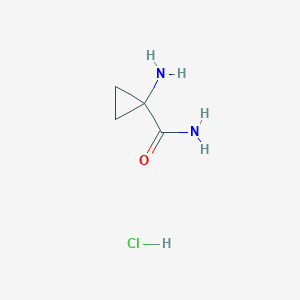

Chlorhydrate de 1-aminocyclopropane-1-carboxamide

Vue d'ensemble

Description

1-Aminocyclopropane-1-carboxylic Acid is an intermediate in the conversion of methionine to ethylene during the ripening in apples . This compound belongs to the class of organic compounds known as alpha amino acids .

Synthesis Analysis

1-Aminocyclopropane-1-carboxylic acid is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) .Molecular Structure Analysis

The molecular formula of 1-Aminocyclopropane-1-carboxamide hydrochloride is C4H9ClN2O . The InChI representation isInChI=1S/C4H8N2O.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H . The Canonical SMILES representation is C1CC1(C(=O)N)N.Cl . Chemical Reactions Analysis

A class of proteins, 1-aminocyclopropane-1-carboxylate oxidase (ACO), is required in the final step of production of ethylene from its immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) . ACC deaminase (ACCD) is a pyridoxal 5’-phosphate (PLP)-dependent enzyme that cleaves the cyclopropane ring of ACC, to give α-ketobutyric acid and ammonia as products .Physical and Chemical Properties Analysis

The molecular weight of 1-Aminocyclopropane-1-carboxamide hydrochloride is 136.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 136.0403406 g/mol . The topological polar surface area is 69.1 Ų .Applications De Recherche Scientifique

Source d'azote et de carbone pour les micro-organismes du sol

Acide 1-aminocyclopropane-1-carboxylique (ACC) : peut être utilisé par les micro-organismes du sol, notamment les bactéries et les champignons, comme source d'azote et de carbone. L'incubation des sols avec de l'ACC a montré une augmentation de l'abondance des gènes codant pour les ACC-désaminases, ce qui pourrait être bénéfique pour la croissance des plantes et la tolérance au stress .

Intermédiaire dans la biosynthèse de l'éthylène

L'ACC sert d'intermédiaire dans la biosynthèse de l'éthylène, une hormone végétale impliquée dans le processus de maturation des fruits comme les pommes. Cet acide aminé non protéinogène joue un rôle crucial dans la conversion de la méthionine en éthylène pendant la maturation .

Modulateur du complexe récepteur NMDA

Ce composé agit comme un ligand puissant et sélectif pour le site modulateur de la glycine du complexe récepteur N-méthyl-D-aspartate (NMDA). Il bloque la liaison de la glycine aux membranes du cerveau de rat et sert d'agoniste pour le complexe récepteur .

Molécule de signalisation dans l'élongation cellulaire

La recherche suggère que l'ACC peut agir comme une molécule de signalisation influençant l'élongation cellulaire dans les racines, en particulier lorsqu'il est traité avec des inhibiteurs de la biosynthèse de la cellulose comme l'isoxabène .

Profil de production de l'éthylène, une phytohormone

Les niveaux de l'éthylène, une phytohormone gazeuse, sont directement influencés par la production de son précurseur non volatil immédiat, l'ACC. En raison du caractère fortement acide de l'ACC, sa quantification dans la recherche a été difficile mais cruciale .

Amélioration de la résilience du maïs

L'ACC est étudié pour son potentiel à renforcer la résilience du maïs face aux facteurs de stress et aux agents pathogènes. Comprendre le rôle des endophytes, qui comprennent les bactéries et les champignons, est essentiel dans ce contexte compte tenu de la demande alimentaire mondiale croissante .

Mécanisme D'action

Orientations Futures

ACC is the central molecule of ethylene biosynthesis. The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . Future research could focus on the regulation of ACC synthesis, conjugation, and deamination, and the role of ACC as an ethylene-independent signal .

Propriétés

IUPAC Name |

1-aminocyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZUYTWDRXLLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324796-27-2 | |

| Record name | 1-aminocyclopropane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

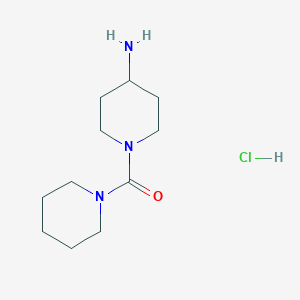

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

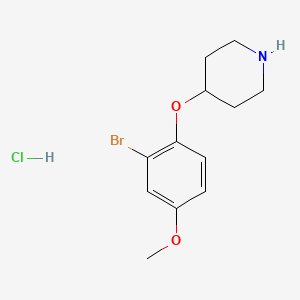

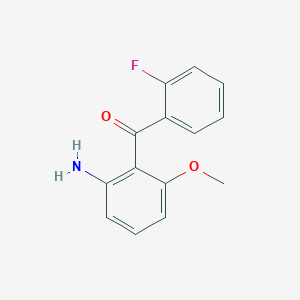

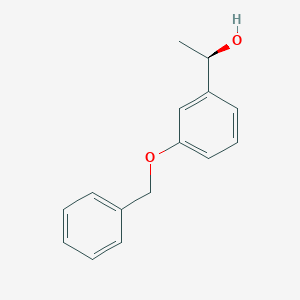

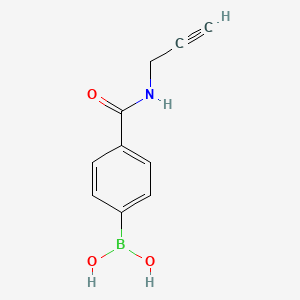

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.